molecular formula C14H17ClO2S B12523966 2-[(4-Chlorophenyl)sulfanyl]ethyl 4-methylpent-3-enoate CAS No. 667456-30-6

2-[(4-Chlorophenyl)sulfanyl]ethyl 4-methylpent-3-enoate

Cat. No.: B12523966
CAS No.: 667456-30-6
M. Wt: 284.8 g/mol
InChI Key: HWKWPWFLRFTJJH-UHFFFAOYSA-N
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Description

2-[(4-Chlorophenyl)sulfanyl]ethyl 4-methylpent-3-enoate is an organic compound characterized by the presence of a chlorophenyl group attached to a sulfanyl ethyl chain, which is further connected to a 4-methylpent-3-enoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Chlorophenyl)sulfanyl]ethyl 4-methylpent-3-enoate typically involves a multi-step process. One common method includes the following steps:

    Formation of the Chlorophenyl Sulfanyl Intermediate: This step involves the reaction of 4-chlorothiophenol with an appropriate alkylating agent to form the chlorophenyl sulfanyl intermediate.

    Esterification: The intermediate is then reacted with 4-methylpent-3-enoic acid under esterification conditions, typically using a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Chlorophenyl)sulfanyl]ethyl 4-methylpent-3-enoate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(4-Chlorophenyl)sulfanyl]ethyl 4-methylpent-3-enoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(4-Chlorophenyl)sulfanyl]ethyl 4-methylpent-3-enoate involves its interaction with specific molecular targets. The chlorophenyl group can interact with hydrophobic pockets in proteins, while the sulfanyl group can form covalent bonds with nucleophilic residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-N,N-diethylamine
  • N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-3-piperidin-1-ylpropan-1-amine

Comparison

Compared to these similar compounds, 2-[(4-Chlorophenyl)sulfanyl]ethyl 4-methylpent-3-enoate is unique due to the presence of the 4-methylpent-3-enoate moiety, which imparts distinct chemical and biological properties. This structural difference can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for specific applications.

Properties

CAS No.

667456-30-6

Molecular Formula

C14H17ClO2S

Molecular Weight

284.8 g/mol

IUPAC Name

2-(4-chlorophenyl)sulfanylethyl 4-methylpent-3-enoate

InChI

InChI=1S/C14H17ClO2S/c1-11(2)3-8-14(16)17-9-10-18-13-6-4-12(15)5-7-13/h3-7H,8-10H2,1-2H3

InChI Key

HWKWPWFLRFTJJH-UHFFFAOYSA-N

Canonical SMILES

CC(=CCC(=O)OCCSC1=CC=C(C=C1)Cl)C

Origin of Product

United States

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